N-(3-chloro-4-cyanophenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
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Overview
Description
N-(3-chloro-4-cyanophenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a phenyl group, and a cyano group. Its molecular formula is C18H14ClN3O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-cyanophenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-chloro-4-cyanobenzoyl chloride with 1-phenylpyrrolidine-3-carboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-cyanophenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the cyano group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or nitriles.
Scientific Research Applications
N-(3-chloro-4-cyanophenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of certain cancers.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-cyanophenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. It is known to bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application, but common targets include androgen receptors and other nuclear receptors .
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-cyanophenyl)cyclopropanecarboxamide
- N-(3-chloro-4-cyanophenyl)methanesulfonamide
- N-(3-chloro-4-cyanophenyl)-1H-pyrazole-3-carboxamide
Uniqueness
N-(3-chloro-4-cyanophenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C18H14ClN3O2 |
---|---|
Molecular Weight |
339.8 g/mol |
IUPAC Name |
N-(3-chloro-4-cyanophenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H14ClN3O2/c19-16-9-14(7-6-12(16)10-20)21-18(24)13-8-17(23)22(11-13)15-4-2-1-3-5-15/h1-7,9,13H,8,11H2,(H,21,24) |
InChI Key |
WQIOUJQYZIZPCN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)C#N)Cl |
Origin of Product |
United States |
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